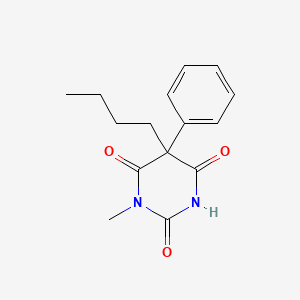

1-Methyl-5-phenyl-5-butylbarbituric acid

描述

Structure

3D Structure

属性

CAS 编号 |

64153-56-6 |

|---|---|

分子式 |

C15H18N2O3 |

分子量 |

274.31 g/mol |

IUPAC 名称 |

5-butyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H18N2O3/c1-3-4-10-15(11-8-6-5-7-9-11)12(18)16-14(20)17(2)13(15)19/h5-9H,3-4,10H2,1-2H3,(H,16,18,20) |

InChI 键 |

LPJKVDCUVJMVSG-UHFFFAOYSA-N |

SMILES |

CCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |

规范 SMILES |

CCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |

同义词 |

1-methyl-5-phenyl-5-butylbarbituric acid 1-methyl-5-phenyl-5-butylbarbituric acid, (R)-isomer 1-methyl-5-phenyl-5-butylbarbituric acid, (S)-isomer MPBB |

产品来源 |

United States |

Contextualization Within Barbiturate Chemical Classifications and Research Domains

1-Methyl-5-phenyl-5-butylbarbituric acid is categorized within the broad chemical class of barbiturates. Barbiturates are derivatives of barbituric acid, a heterocyclic pyrimidine (B1678525) compound. mdpi.com The defining feature of barbiturates is the barbituric acid skeleton, and their diverse properties arise from the various substituents attached at the C-5 position of this ring. mdpi.com The pharmacological and chemical properties of these compounds are heavily influenced by the nature of these substituents. mdpi.com

The subject compound is a member of the N-substituted subgroup of barbiturates, distinguished by the methylation at one of the nitrogen atoms within the pyrimidine ring. This structural modification is a key area of investigation in medicinal chemistry and pharmacology. Research into N-substituted barbiturates often explores how this alteration affects the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity.

In academic research, this compound and its analogs are primarily utilized in pharmacological studies to investigate the mechanisms of sedative-hypnotic drugs and their interaction with GABA-A receptors in the central nervous system. evitachem.com Additionally, it serves as a chemical intermediate in the synthesis of more complex molecules and is used in analytical chemistry for studies on drug metabolism and interactions. evitachem.com

Structural Features and Nomenclature Within Barbiturate Academic Studies

The systematic name, 1-Methyl-5-phenyl-5-butylbarbituric acid, precisely describes its molecular architecture. The core of the molecule is the barbituric acid ring, a six-membered heterocycle with two nitrogen and four carbon atoms. The substituents that define this specific compound are:

A methyl group (-CH₃) attached to one of the nitrogen atoms (N-1).

A phenyl group (-C₆H₅) at the 5th carbon position.

A butyl group (-C₄H₉) also at the 5th carbon position.

The presence of two different substituents at the C-5 position makes this carbon atom a chiral center, meaning the compound can exist as two enantiomers. The nomenclature follows standard organic chemistry rules, where the parent structure is barbituric acid, and the substituents are named and numbered according to their position on the ring.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.32 g/mol |

| Melting Point | Approximately 140-145 °C evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; less soluble in water. evitachem.com |

This data is presented for this compound. The melting point is an approximate value from a commercial supplier and may vary.

For comparative analysis, the related compound 5-methyl-5-phenylbarbituric acid (Heptobarbital) has a reported melting point of 226 °C. chemicalbook.com The difference in melting points can be attributed to the different alkyl substituent at the C-5 position (butyl vs. methyl) and the absence of N-methylation in Heptobarbital, which affects crystal lattice packing and intermolecular forces.

Historical Overview of N Substituted Barbiturate Research Significance

Theoretical Frameworks for Barbiturate Synthesis, Including N-Methylation

The theoretical basis for barbiturate synthesis lies in the reactivity of the pyrimidine (B1678525) ring system, formally known as 2,4,6-(1H,3H,5H)-pyrimidinetrione. mdpi.com This heterocyclic structure is formed through the condensation of urea (B33335) with a malonic acid derivative. mdpi.com The presence of two nitrogen atoms in the ring makes it electron-deficient, which generally hinders electrophilic substitution reactions but facilitates nucleophilic substitution at key positions. bhu.ac.in

A crucial aspect of the barbituric acid structure is the existence of amido-imidol tautomerism. However, N-alkylation, such as the introduction of a methyl group to form a 1-methyl derivative, eliminates this tautomerism for the substituted nitrogen. gatech.edu This structural change can influence the molecule's reactivity and physical properties. gatech.edu Theoretical studies, such as those employing density functional theory (DFT), can be used to analyze quantum chemical properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the reactivity and potential sites for electrophilic or nucleophilic attack. researchgate.net

N-methylation to produce compounds like 1,3-dialkyl-substituted barbiturates is a well-established modification. mdpi.com Strategically, replacing a hydrogen atom on one of the nitrogens with a methyl group can alter properties such as lipophilicity, which is a key consideration in drug design. youtube.com

Alkylation Strategies for the Preparation of this compound and Related Analogs

The synthesis of this compound requires the specific introduction of three distinct substituents: a methyl group at the N-1 position and both a phenyl and a butyl group at the C-5 position. The pharmacological properties of barbiturates are predominantly determined by the nature of the alkyl or aryl groups at the C-5 position of the pyrimidine ring. mdpi.com

The cornerstone of this synthesis is the malonic ester synthesis. libretexts.org This process typically begins with a disubstituted malonic ester which is then condensed with urea. libretexts.org To achieve the 5-phenyl and 5-butyl substitution pattern, a sequential alkylation of a malonic ester is a primary strategy.

A general synthetic pathway can be outlined as follows:

Preparation of a Disubstituted Malonic Ester : Diethyl malonate is sequentially alkylated. First, a phenyl group is introduced, followed by the addition of a butyl group using a suitable alkyl halide, such as butyl bromide, in the presence of a base. libretexts.orgevitachem.com This yields diethyl phenylbutylmalonate.

Cyclization : The resulting disubstituted malonic ester is condensed with urea, typically under reflux conditions with a base like sodium ethoxide, to form the barbiturate ring, yielding 5-phenyl-5-butylbarbituric acid. libretexts.orgevitachem.com

N-Methylation : The final step involves the selective methylation of one of the ring's nitrogen atoms to produce the target compound, this compound. gatech.edu

The table below outlines the key reactions and reagents involved in this synthetic approach.

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| 1a | C-5 Phenylation | Diethyl malonate | Phenylating Agent | Diethyl phenylmalonate |

| 1b | C-5 Alkylation | Diethyl phenylmalonate | Butyl bromide, Base (e.g., NaOEt) | Diethyl phenylbutylmalonate |

| 2 | Condensation / Cyclization | Diethyl phenylbutylmalonate | Urea, Base (e.g., NaOEt) | 5-Phenyl-5-butylbarbituric acid |

| 3 | N-Alkylation | 5-Phenyl-5-butylbarbituric acid | Methylating Agent (e.g., CH₃I) | This compound |

This interactive table summarizes a plausible synthetic route based on established chemical principles. libretexts.orggatech.eduevitachem.com

Nucleophilic Acyl Substitution Reactions in the Formation of Barbiturate Core Structures

The formation of the central barbiturate ring is a classic illustration of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction is fundamental to the synthesis of nearly all barbiturate derivatives. libretexts.org

Understanding this mechanism is crucial for optimizing reaction conditions and for designing syntheses of novel barbiturate analogs. The reactivity follows general principles where the reaction equilibrium favors the formation of the weaker base; in this case, the stable barbiturate anion is formed over the starting alkoxide base. masterorganicchemistry.com

Advanced Synthetic Routes for Stereochemically Defined 5,5-Disubstituted Barbiturates in Research

When the two substituents at the C-5 position are different, as in 5-phenyl-5-butylbarbituric acid, this carbon atom becomes a stereocenter. uno.edu Consequently, the molecule is chiral and exists as a pair of enantiomers (R and S). Research has shown that the biological properties of barbiturate enantiomers can differ significantly, with one often being more potent than the other. nih.gov This stereoselectivity underscores the need for advanced synthetic methods that can produce enantiomerically pure or enriched compounds.

Two primary strategies are employed in research to obtain stereochemically defined barbiturates:

Chiral Resolution : This approach involves synthesizing the racemic mixture and then separating the two enantiomers. A powerful technique for this is high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase. For instance, preparative scale separation of barbiturate optical isomers has been achieved using a permethylated beta-cyclodextrin (B164692) column, allowing for the isolation of highly purified enantiomers for further study. nih.gov

Asymmetric Synthesis : This more advanced strategy aims to create the chiral center with a specific, predetermined stereochemistry during the synthesis itself. While specific examples for this compound are not detailed in the surveyed literature, the principles are well-established in modern drug synthesis. wikipedia.org This could involve:

Using a chiral auxiliary on the malonic ester to direct the diastereoselective introduction of the alkyl/aryl groups.

Employing a chiral catalyst for one of the C-5 alkylation steps.

Enzymatic reactions that selectively form one enantiomer.

The development of such stereoselective routes is a key area of research, driven by the potential for creating more specific and effective therapeutic agents. nih.govbeilstein-journals.org

| Barbiturate | Enantiomer Potency Comparison | Reference |

| Hexobarbital | S-enantiomer is more potent than the R-enantiomer. | nih.gov |

| Pentobarbital (B6593769) | S-enantiomer is more potent than the R-enantiomer. | nih.gov |

| Thiopental | S-enantiomer is more potent than the R-enantiomer. | nih.gov |

This interactive table highlights research findings on the stereoselectivity of related barbiturates.

Green Chemistry Approaches and Sustainable Synthetic Research for Barbiturate Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of barbiturate derivatives to minimize environmental impact. nih.gov These approaches focus on reducing the use of hazardous solvents, improving energy efficiency, and increasing atom economy.

Several green synthetic strategies have been successfully reported for barbiturate synthesis:

Solvent-Free Synthesis : Performing reactions by grinding the solid reactants together, often with a catalyst, eliminates the need for volatile and toxic organic solvents. jetir.org This method has been used for Knoevenagel condensation reactions to produce 5-arylidine barbituric acids, resulting in high yields and short reaction times.

Aqueous Reaction Media : Utilizing water as a benign solvent is a cornerstone of green chemistry. jetir.org Efficient syntheses of barbiturate derivatives have been achieved in aqueous media, sometimes under mild, room-temperature conditions. mdpi.comnih.gov

Microwave and Infrared-Assisted Synthesis : Alternative energy sources can dramatically accelerate reaction rates, often leading to cleaner reactions with higher yields in less time compared to conventional heating. jetir.org

Multicomponent Reactions (MCRs) : Designing syntheses where three or more reactants combine in a single pot to form the final product is highly efficient and atom-economical. mdpi.com This approach has been used to generate a variety of complex barbiturate-based heterocyclic compounds. mdpi.com

Reusable Catalysts : The use of catalysts that can be easily recovered and reused, such as ionic liquids or solid-supported catalysts (e.g., Ni-SiO₂, KF-Al₂O₃), reduces waste and cost. mdpi.comjetir.org

| Green Chemistry Method | Application in Barbiturate Synthesis | Advantages | References |

| Grinding (Solvent-Free) | Synthesis of 5-arylidine barbituric acids | Reduced solvent waste, shorter reaction times, high yields | jetir.org |

| Aqueous Media | Knoevenagel condensation reactions | Environmentally benign solvent, improved safety | mdpi.comnih.govjetir.org |

| Microwave Irradiation | One-pot synthesis of barbiturates | Rapid reaction rates, higher yields, cleaner products | jetir.org |

| Multicomponent Reactions | Synthesis of fused pyrimidine derivatives | High atom economy, operational simplicity, reduced waste | mdpi.com |

This interactive table summarizes various green chemistry approaches applied to the synthesis of barbiturate derivatives.

Ligand-Receptor Interaction Studies: Focus on GABA-A Receptor Modulation in Vitro

The primary mechanism of action for barbiturates, including this compound, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov This receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.

Mechanisms of Allosteric Modulation of Chloride Ion Channels in Recombinant Systems

In recombinant systems expressing GABA-A receptors, this compound is expected to bind to a site on the receptor complex that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) ion channel opening. This prolonged channel opening leads to an enhanced influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a more pronounced inhibitory postsynaptic potential. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the opening, a key distinction in their mechanism of action. evitachem.com

Pharmacological studies indicate that the potency of barbiturates can be influenced by the nature of the substituents at the C-5 position, with larger or more lipophilic side chains generally showing enhanced activity. evitachem.com Therefore, the phenyl and butyl groups of this compound are critical determinants of its modulatory effects on the GABA-A receptor.

Receptor Subtype Selectivity and Binding Affinity Investigations in Experimental Models

The GABA-A receptor family is highly heterogeneous, composed of different subunit combinations (e.g., α, β, γ), which determine the pharmacological properties of the receptor. nih.gov While specific binding affinity data for this compound across various GABA-A receptor subtypes are not extensively documented in publicly available research, general principles of barbiturate pharmacology suggest a degree of subtype selectivity.

Barbiturates generally exhibit less subtype selectivity compared to benzodiazepines. However, the subunit composition of the GABA-A receptor does influence the modulatory effects of barbiturates. For instance, the presence of different α and β subunit isoforms can alter the potency and efficacy of these compounds. The development of drugs with greater subtype selectivity is an ongoing area of research aimed at achieving more targeted therapeutic effects with fewer side effects. nih.govnih.gov

Neurochemical Effects at the Cellular Level: Electrophysiological and Biochemical Research

The electrophysiological and biochemical consequences of this compound's interaction with GABA-A receptors are central to its pharmacological profile.

Electrophysiological Effects: At the cellular level, the primary electrophysiological effect of this compound is the enhancement of GABA-induced inhibitory postsynaptic currents (IPSCs). This is observed as a prolongation of the decay time of the IPSCs, consistent with the increased duration of chloride channel opening. This leads to a more sustained hyperpolarization of the postsynaptic neuron, thereby reducing its excitability and the likelihood of firing an action potential.

Biochemical Effects: Biochemical assays, such as radioligand binding studies, are used to determine the affinity of compounds for the GABA-A receptor. While specific data for this compound is limited, such studies on related barbiturates help to quantify their interaction with the receptor complex.

Identification and Characterization of Putative Molecular Targets Beyond GABA-A Receptors

While the GABA-A receptor is the primary target for barbiturates, research has indicated that some members of this class may also interact with other molecular targets. Notably, studies have shown that barbiturates can act as selective antagonists at A1 adenosine (B11128) receptors. nih.gov This interaction is competitive and occurs at pharmacologically relevant concentrations. nih.gov The antagonism of A1 adenosine receptors could potentially contribute to some of the excitatory effects that have been observed with certain barbiturates. nih.gov Further research is needed to determine if this compound shares this property.

Comparative Molecular Pharmacology of 1-Methyl-5,5-Disubstituted Barbiturates with Other GABAergic Agents

The molecular pharmacology of this compound can be understood by comparing it to other 1-methyl-5,5-disubstituted barbiturates and other classes of GABAergic agents.

Comparison with Other 1-Methyl-5,5-Disubstituted Barbiturates: The substituents at the C-5 position of the barbituric acid ring are crucial for determining the pharmacological properties of the compound. mdpi.com For example, minor structural changes to the butyl side chain in related barbiturates can significantly alter their activity. cdnsciencepub.com The presence of a methyl group on the nitrogen atom, as in this compound, also influences the compound's lipophilicity and metabolic profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Comparison with Other GABAergic Agents:

Benzodiazepines: As mentioned, benzodiazepines are also positive allosteric modulators of the GABA-A receptor, but they increase the frequency of chloride channel opening rather than the duration. nih.gov They also tend to exhibit a higher degree of receptor subtype selectivity, often targeting receptors containing specific α subunits. nih.gov

Ethanol (B145695): Ethanol also enhances GABA-A receptor function, but its mechanism is less direct and may involve interactions with specific receptor subtypes.

Neurosteroids: These endogenous molecules can also positively modulate GABA-A receptors, acting at a distinct site from barbiturates and benzodiazepines.

Below is a data table summarizing the key molecular and cellular pharmacological properties discussed:

| Pharmacological Property | This compound (Inferred) |

| Primary Molecular Target | GABA-A Receptor |

| Mechanism of Action | Positive allosteric modulator; increases duration of chloride channel opening |

| Effect on Neuronal Excitability | Decreases (inhibitory) |

| Potential Secondary Target | A1 Adenosine Receptor (Antagonist) |

Biochemical Metabolism Research

Proposed Metabolic Pathways of 1-Methyl-5-phenyl-5-butylbarbituric Acid in In Vitro Systems

While direct metabolic studies on this compound are not extensively detailed in publicly available literature, its metabolic fate can be proposed based on the well-documented biotransformation of structurally similar N-methylated and 5,5-disubstituted barbiturates, such as mephobarbital (N-methylphenobarbital). nih.govnih.gov The metabolism of barbiturates primarily aims to increase their water solubility to facilitate excretion. merckmanuals.com The key metabolic reactions for this compound are expected to occur at the N-methyl group, the phenyl ring, and the butyl side chain.

The principal proposed metabolic pathways in in vitro systems include:

N-Demethylation: The removal of the methyl group from the N1 position is a common pathway for N-methylated barbiturates. nih.gov This reaction would yield 5-phenyl-5-butylbarbituric acid.

Aromatic Hydroxylation: The phenyl group is susceptible to hydroxylation, typically at the para-position, which is sterically favored. This would result in the formation of 1-Methyl-5-(4-hydroxyphenyl)-5-butylbarbituric acid. Studies on mephobarbital have identified the equivalent p-hydroxylated metabolite. nih.gov

Aliphatic Hydroxylation: The butyl side chain at the C5 position can be oxidized. This oxidation, catalyzed by monooxygenases, primarily occurs at the terminal (ω) and sub-terminal (ω-1) carbon atoms, leading to the formation of hydroxylated metabolites.

Further Oxidation: The primary alcohol metabolites from aliphatic hydroxylation can be further oxidized to corresponding aldehydes and carboxylic acids.

These Phase I reactions introduce or expose functional groups (e.g., -OH, -NH) that can subsequently undergo Phase II conjugation reactions. merckmanuals.com

Table 1: Proposed Primary Phase I Metabolic Pathways for this compound

| Pathway | Site of Modification | Resulting Metabolite (Proposed) | Metabolic Reaction Type |

| N-Demethylation | N1-Methyl Group | 5-Phenyl-5-butylbarbituric acid | Oxidation |

| Aromatic Hydroxylation | C4' of Phenyl Ring | 1-Methyl-5-(4-hydroxyphenyl)-5-butylbarbituric acid | Hydroxylation |

| Aliphatic Hydroxylation | Butyl Side Chain (C3'') | 1-Methyl-5-phenyl-5-(3-hydroxybutyl)barbituric acid (ω-1) | Hydroxylation |

| Aliphatic Hydroxylation | Butyl Side Chain (C4'') | 1-Methyl-5-phenyl-5-(4-hydroxybutyl)barbituric acid (ω) | Hydroxylation |

Characterization of Enzyme Systems Involved in Biotransformation: Cytochrome P450 and Conjugation Pathways

The biotransformation of barbiturates is a two-phase process orchestrated by specific enzyme systems, primarily located in the liver. merckmanuals.com

Phase I: Cytochrome P450 (CYP450)

The Phase I metabolic reactions proposed for this compound are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases. mdpi.com These enzymes are abundant in the endoplasmic reticulum of hepatocytes and are the most important enzyme system for Phase I drug metabolism. merckmanuals.commdpi.com

Role in Oxidation: CYP450 enzymes are responsible for the oxidative N-demethylation, aromatic hydroxylation, and aliphatic hydroxylation reactions. mdpi.com Different CYP isoforms exhibit varying substrate specificities. For many barbiturates, isoforms such as CYP2C9, CYP2C19, and CYP3A4 are involved. nih.gov For instance, phenobarbital (B1680315) is known to be an inducer of several CYP enzymes, including CYP1A2, 2B6, 2C9, and 3A4/5, which highlights the intricate relationship between barbiturates and this enzyme system. nih.gov The hydroxylation mechanism involves the insertion of one atom of molecular oxygen into the substrate. nih.gov

Phase II: Conjugation Pathways

Following Phase I oxidation, the resulting metabolites, now possessing hydroxyl groups, are substrates for Phase II conjugation enzymes. These reactions further increase water solubility and facilitate elimination. merckmanuals.com

Glucuronidation: The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). merckmanuals.com This process involves the covalent attachment of a glucuronic acid moiety to the hydroxylated metabolites. For example, the 1-Methyl-5-(4-hydroxyphenyl)-5-butylbarbituric acid metabolite would be a prime candidate for glucuronidation at the newly introduced phenolic hydroxyl group. nih.govnih.gov Glucuronidation is a high-capacity pathway that occurs within the liver's microsomal enzyme system. merckmanuals.com

Sulfation: Sulfotransferases (SULTs) can also catalyze the conjugation of a sulfonate group to hydroxylated metabolites, competing with UGTs for the same substrates. nih.gov The resulting sulfate (B86663) esters are highly polar and readily excreted. merckmanuals.com

In Vitro Metabolic Stability and Metabolite Identification Studies in Liver Microsomes or Hepatocytes

To experimentally determine the metabolic fate of a compound, in vitro systems that replicate the metabolic machinery of the liver are employed. The primary models are liver microsomes and cultured hepatocytes. europa.eu

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I (CYP450) and some Phase II (UGT) enzymes. nih.gov They are widely used to assess metabolic stability by measuring the rate at which the parent compound is depleted over time. From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the compound's metabolic rate in the body. nih.gov

Hepatocytes: Intact liver cells (hepatocytes), used either in suspension or in more advanced 3D cultures, provide a more complete metabolic picture as they contain the full complement of both Phase I and Phase II enzymes, as well as necessary cofactors. europa.eu They are considered the gold standard for in vitro metabolite identification studies.

Table 2: Representative Data from a Hypothetical In Vitro Metabolic Stability Assay in Human Liver Microsomes

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Clearance |

| Low Clearance Control | > 60 | < 10 | Low |

| Intermediate Clearance Control | 15 - 60 | 10 - 50 | Intermediate |

| High Clearance Control | < 15 | > 50 | High |

| This compound (Hypothetical) | Data Not Available | Data Not Available | To be determined |

This table illustrates the type of data generated in metabolic stability studies. The classification of this compound would depend on experimental results.

Structure-Metabolism Relationship (SMR) Studies for 5,5-Disubstituted Barbiturate (B1230296) Analogs

The metabolic rate and pathway of barbiturates are highly dependent on the nature of the substituents at the C5 position. Structure-Metabolism Relationship (SMR) studies compare the metabolism of a series of related analogs to understand how chemical modifications influence biotransformation. nih.gov

Alkyl Chain Length and Oxidation: The length of the alkyl chain at C5 directly impacts the rate of metabolism. Longer, unbranched chains are more readily hydroxylated by CYP450 enzymes than shorter chains. For instance, the butyl group of this compound provides a more extensive site for aliphatic oxidation compared to the ethyl group of mephobarbital.

Aromatic vs. Aliphatic Groups: The presence of a phenyl group, as in phenobarbital and the title compound, introduces a site for aromatic hydroxylation, which is a major metabolic pathway. This contrasts with barbiturates that have two alkyl or alicyclic substituents, such as pentobarbital (B6593769) or heptabarbital, whose metabolism is dominated by side-chain oxidation. nih.gov

Stereochemistry: The C5 position of asymmetrically substituted barbiturates is a chiral center. The stereochemistry can significantly affect the rate of hepatic clearance, as metabolic enzymes often exhibit stereoselectivity. nih.gov

Table 3: Summary of Structure-Metabolism Relationships for Barbiturate Analogs

| Structural Feature | Example Analog(s) | Influence on Metabolism |

| C5 Substituents | ||

| Short Alkyl Chains | Barbital (diethyl) | Slow metabolism, primarily excreted unchanged. |

| Long Alkyl Chains | Pentobarbital (ethyl, 1-methylbutyl) | Faster metabolism via aliphatic oxidation of the longer chain. |

| Phenyl Group | Phenobarbital (ethyl, phenyl) | Aromatic hydroxylation is a major pathway. |

| Alicyclic Group | Hexobarbital (methyl, cyclohexenyl) | Oxidation of the alicyclic ring is a key metabolic route. nih.gov |

| N1 Substituent | ||

| N-H (unsubstituted) | Phenobarbital | Metabolism focused on C5 substituents and subsequent conjugation. |

| N-Methyl | Mephobarbital | Undergoes N-demethylation in addition to C5 substituent metabolism. nih.gov |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantification and Identification in Research Samples

Chromatographic methods are indispensable for the separation and analysis of 1-Methyl-5-phenyl-5-butylbarbituric acid from complex matrices. The selection of a specific technique is often guided by the sample complexity and the research objectives.

High-Performance Liquid Chromatography (HPLC) Applications in Barbiturate (B1230296) Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of barbiturates due to its versatility and applicability to a wide range of compounds. For this compound, reversed-phase HPLC is the most common approach. A C18 column is frequently employed, capitalizing on the hydrophobic interactions between the stationary phase and the nonpolar phenyl and butyl substituents of the molecule.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the target analyte from other components in the sample. Detection is commonly performed using a UV detector, as the phenyl group in the molecule allows for significant absorbance at wavelengths around 210-220 nm. However, detection in the 200–220-nm range can be complicated by the presence of interfering peaks. govst.edu

Derivatization is generally not required for HPLC analysis of barbiturates, which simplifies sample preparation compared to other techniques. govst.edu

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Barbiturate Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While barbiturates can be analyzed directly by GC, derivatization is often employed to improve their chromatographic behavior by increasing volatility and reducing peak tailing. For this compound, which is already N-methylated, further derivatization of the second nitrogen in the barbiturate ring (e.g., ethylation) can be performed to enhance its gas chromatographic properties. nih.gov

In GC-MS analysis, a non-polar capillary column, such as one with a 5% phenyl polysiloxane phase, is typically used. nist.gov The mass spectrometer provides highly specific detection and structural information based on the fragmentation pattern of the molecule upon electron ionization.

A study on the GC-MS analysis of various barbiturates demonstrated good separation and identification. govst.edu For N-methylated barbiturates, the fragmentation patterns are characteristic and can be used for unambiguous identification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution in Barbiturate Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. uni.lu In the context of barbiturate research, UPLC is particularly advantageous for resolving complex mixtures and for high-throughput screening.

The principles of separation for this compound via UPLC are similar to HPLC, employing reversed-phase columns and gradient elution. The enhanced resolution of UPLC can be critical for separating the target compound from structurally similar impurities or metabolites in research samples.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis in Experimental Matrices

Mass spectrometry is a pivotal technique in the analysis of this compound, providing molecular weight information and invaluable structural details through fragmentation analysis.

LC-MS and LC-ESI-MS/MS for Comprehensive Barbiturate Derivative Characterization

The coupling of liquid chromatography with mass spectrometry (LC-MS), especially with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), offers exceptional sensitivity and selectivity for the analysis of barbiturates. ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which for this compound would correspond to a specific mass-to-charge ratio.

In an LC-MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process provides a high degree of specificity, allowing for confident identification and quantification of the target compound even at trace levels in complex biological or environmental matrices. The fragmentation of the barbiturate ring and the loss of the alkyl and phenyl substituents would produce a unique MS/MS spectrum for this compound.

Spectroscopic Methods (UV-Vis, NMR, IR) for Structural Confirmation in Research Synthesis

Spectroscopic techniques are essential for the unambiguous structural confirmation of newly synthesized batches of this compound in a research setting.

UV-Visible Spectroscopy (UV-Vis): The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit absorption maxima characteristic of the phenyl-substituted barbiturate chromophore. The phenyl group will likely result in a primary absorption band around 210-220 nm and potentially a weaker, fine-structured band at longer wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group on the nitrogen, the butyl chain, and the phenyl ring. The chemical shifts and coupling patterns of these signals would be unique to the compound's structure.

The ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbons of the barbiturate ring, the quaternary carbon at the 5-position, and the carbons of the methyl, butyl, and phenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

C=O stretching vibrations for the carbonyl groups in the barbiturate ring.

C-N stretching vibrations within the ring.

C-H stretching and bending vibrations for the alkyl and aromatic moieties.

The following table summarizes the key analytical techniques and their expected application in the analysis of this compound.

| Analytical Technique | Typical Application | Expected Observations for this compound |

| HPLC-UV | Quantification and Purity Assessment | Reversed-phase C18 column with acetonitrile/water mobile phase. UV detection at ~210-220 nm. |

| GC-MS | Identification and Quantification | Derivatization may be used. Characteristic retention time and mass spectrum with fragmentation of alkyl and phenyl groups. |

| UPLC-MS/MS | High-Resolution Separation and Trace Analysis | Enhanced separation from related compounds. ESI-MS would show [M+H]⁺. MS/MS would provide specific product ions for confirmation. |

| UV-Vis Spectroscopy | Structural Confirmation | Absorption maxima related to the phenyl-substituted barbiturate structure. |

| NMR Spectroscopy | Unambiguous Structure Elucidation | Distinct ¹H and ¹³C chemical shifts for methyl, butyl, and phenyl groups. |

| IR Spectroscopy | Functional Group Identification | Characteristic C=O, C-N, and C-H stretching and bending vibrations. |

This comprehensive suite of advanced analytical methodologies enables the thorough investigation of this compound in a research setting, from its initial synthesis and structural confirmation to its quantification in various experimental samples.

Emerging Bioanalytical Research Techniques for Barbiturate Analog Detection and Characterization

The landscape of bioanalytical research is continually evolving, driven by the need for more sensitive, specific, and less invasive methods for the detection and characterization of therapeutic and illicit compounds. In the context of barbiturate analogs, such as this compound, these advancements are critical for both therapeutic drug monitoring and forensic toxicology. Emerging techniques are moving beyond traditional blood and urine analyses to alternative matrices and more sophisticated analytical instrumentation, offering significant advantages in terms of sample collection, stability, and the richness of data obtained.

A significant focus of modern bioanalytical research is the use of alternative biological samples that offer less invasive collection methods. ijsra.net These include dried blood spots (DBS), saliva, and hair, which are particularly beneficial in settings where traditional venipuncture is challenging, such as with pediatric or elderly patients, or in large-scale screening programs. ijsra.netresearchgate.net The integration of these novel sampling strategies with powerful analytical technologies like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) has pushed the boundaries of detection, allowing for the quantification of minute concentrations of drug analytes. nih.govresearchgate.net

Dried Blood Spot (DBS) Analysis

Dried blood spot (DBS) sampling, a technique involving the collection of a small amount of capillary blood on filter paper, is a minimally invasive alternative to traditional venous blood draws. researchgate.netnih.gov This method simplifies sample collection, storage, and transportation, making it a cost-effective and practical option for various research and clinical applications. nih.govojp.gov For the analysis of barbiturate analogs, DBS has been successfully coupled with advanced analytical instrumentation to achieve high sensitivity and accuracy. nih.gov

Research comparing DBS with traditional liquid-liquid extraction (LLE) has highlighted the benefits of the DBS method, including reduced consumption of reagents and energy. nih.gov When combined with techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), DBS analysis has demonstrated good selectivity and sensitivity for barbiturates, with limits of detection (LOD) as low as 0.1 µg/mL and limits of quantification (LOQ) of 0.2 µg/mL. nih.gov Furthermore, a study developing a method for abused drug screening using DBS coupled with ultra-high-performance liquid chromatography-ion booster-quadrupole time-of-flight mass spectrometry (UHPLC-IB-QTOF-MS) showed detection limits for barbiturates and other compounds ranging from 0.2 to 35.7 ng/mL. nih.gov The stability of analytes on DBS cards is a critical factor, with one study noting that while many compounds are stable, some may show degradation over several months of storage at room or freezing temperatures. nih.gov

| Parameter | Finding | Reference |

| Sample Volume | Less than 100 µL | ojp.gov |

| Limit of Detection (LOD) | 0.1 µg/mL (GC-MS/MS) | nih.gov |

| Limit of Quantification (LOQ) | 0.2 µg/mL (GC-MS/MS) | nih.gov |

| Linearity (R²) | >0.9992 | nih.gov |

| Precision (%RSD) | <15% | nih.gov |

| Extraction Recovery | 67.21% - 115.14% (for various abused drugs) | nih.gov |

Saliva-Based Detection Methods

Saliva presents a non-invasive and readily available matrix for the detection of barbiturate analogs. researchgate.net The concentration of drugs in saliva often correlates with the free, pharmacologically active fraction in the blood, providing valuable clinical information. nih.govnih.gov The distribution of a drug between blood and saliva is influenced by its physicochemical properties, such as its binding to plasma proteins and lipid solubility. nih.gov

For barbiturates like phenobarbital (B1680315), the saliva-to-plasma (S/P) ratio has been reported to be approximately 0.3, although this can be influenced by salivary flow rate. nih.gov Standardization of collection conditions is therefore crucial for accurate monitoring. nih.gov Studies have demonstrated a strong linear relationship between saliva and plasma concentrations for several antiepileptic drugs, including phenobarbital. researchgate.net Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and enzyme immunoassays have been used to measure barbiturate levels in saliva, with S/P ratios for phenobarbital found to be between 0.31 and 0.37. nih.gov

| Parameter | Finding | Reference |

| Saliva/Plasma (S/P) Ratio (Phenobarbital) | 0.31 - 0.37 (GC/MS/COM) | nih.gov |

| Saliva/Plasma (S/P) Ratio (Phenobarbital) | ~0.3 (Resting saliva) | nih.gov |

| Sample Requirement (Immunoassay) | 10 µL | researchgate.net |

| Correlation (Saliva vs. Plasma) | Excellent linear relation (r = 0.98) | researchgate.net |

Hair Analysis for Long-Term Exposure

Hair analysis offers a unique advantage in the detection of drug use over an extended period, with a detection window of weeks to months. nih.govcuny.edu This makes it an invaluable tool in forensic investigations, such as in cases of drug-facilitated sexual assault (DFSA), where it can differentiate between a single exposure and chronic use. nih.govoup.com Barbiturates can be incorporated into the hair shaft, and segmental analysis can provide a timeline of drug exposure. nih.gov

The concentration of barbiturates in hair is typically very low, necessitating highly sensitive analytical methods. nih.gov Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has been successfully employed for the qualitative and quantitative determination of barbiturates in hair. oup.com Validated methods have shown satisfactory linearity in the range of 0.02–20.00 ng/mg. oup.com One study successfully detected amobarbital in hair segments at a concentration of 0.09 ng/mg following a single-dose exposure, demonstrating the method's high sensitivity. nih.gov

| Parameter | Finding | Reference |

| Detection Window | Weeks to months | cuny.edu |

| Linearity Range (UHPLC-HRMS) | 0.02–20.00 ng/mg | oup.com |

| Sample Amount | 50 mg powdered hair | oup.com |

| Application | Differentiation between single exposure and chronic use | nih.govoup.com |

Advanced Chromatographic and Mass Spectrometric Techniques

The continuous improvement of chromatographic and mass spectrometric instrumentation is at the forefront of bioanalytical research. Techniques such as ultra-high-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) offer enhanced separation efficiency, speed, and sensitivity for the analysis of barbiturate analogs in various biological matrices. ijsra.netnih.govwaters.com

LC-MS/MS has become a cornerstone for barbiturate analysis due to its high sensitivity and specificity, often eliminating the need for the derivatization steps required in GC-MS. nih.govwaters.com "Dilute-and-shoot" methods, where a biological sample like urine is simply diluted before injection, significantly reduce sample preparation time and increase throughput. waters.comthermofisher.com These methods have demonstrated excellent performance, with limits of quantitation (LOQs) for various barbiturates in urine ranging from 5 to 25 ng/mL. thermofisher.com For more complex matrices or when lower detection limits are required, advanced sample preparation techniques like flat membrane-based liquid-phase microextraction (FM-LPME) can be coupled with LC-MS, achieving LODs in whole blood and urine as low as 1.5 ng/mL and 0.6 ng/mL, respectively, for certain barbiturates. mdpi.com

| Method | Matrix | Key Performance Characteristic | Reference |

| UPLC-MS/MS | Urine | LOQs: 5-25 ng/mL | thermofisher.com |

| UPLC-MS/MS | Urine | Eliminates extraction and derivatization steps | waters.com |

| LC-MS/MS | Urine | Total runtime of 5 minutes | sciex.com |

| FM-LPME/LC-MS | Whole Blood | LODs: 1.5-3.1 ng/mL | mdpi.com |

| FM-LPME/LC-MS | Urine | LODs: 0.6-3.6 ng/mL | mdpi.com |

| UHPLC-HRMS | Hair | Linearity: 0.02–20.00 ng/mg | oup.com |

| GC-MS/MS | Dried Blood Spots | LOD: 0.1 µg/mL | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Influence of N-Methyl, Phenyl, and Butyl Substituents on Molecular Interactions and Intrinsic Activity

The activity of a barbiturate (B1230296) is not determined by a single feature but by the synergistic interplay of its various structural components. The N-methyl, C5-phenyl, and C5-butyl groups of 1-Methyl-5-phenyl-5-butylbarbituric acid each contribute distinct physicochemical properties that govern its absorption, distribution, and interaction with receptors like the GABA-A receptor complex.

N-Methyl Substituent: Methylation of one of the imide hydrogens at the N1 position significantly impacts the compound's properties. This modification increases lipid solubility (lipophilicity) by reducing the molecule's ability to form hydrogen bonds and by masking a potential site of ionization. researchgate.netscribd.com N-methylation generally raises the pK' by about 0.4 units, which decreases the proportion of the compound that is ionized at physiological pH. researchgate.net This enhanced lipophilicity can lead to a more rapid onset of action as the molecule can more readily cross the blood-brain barrier. scribd.com In some cases, N-methylation has been shown to increase anesthetic activity and alter metabolic pathways. researchgate.netnih.gov

C5-Phenyl Substituent: The introduction of an aromatic ring, such as the phenyl group at the C5 position, typically confers greater potency compared to an aliphatic group with a similar number of carbon atoms. scribd.com This is attributed to potential π-π stacking interactions or other favorable hydrophobic interactions within the receptor binding pocket. In the case of phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), the phenyl group is crucial for its specific anticonvulsant properties.

| Substituent | Influence on Physicochemical Properties | Impact on Molecular Interactions and Activity |

| N1-Methyl | Increases lipophilicity; Raises pK' (decreases ionization) researchgate.net | Facilitates faster onset of action by enhancing blood-brain barrier penetration; Can increase anesthetic activity researchgate.netscribd.com |

| C5-Phenyl | Increases potency compared to aliphatic groups scribd.com | Enables potential π-π stacking and hydrophobic interactions in the receptor binding site; Contributes to specific activity profiles |

| C5-Butyl | Significantly increases lipophilicity | Modulates potency and duration of action; Stereochemical orientation can drastically alter intrinsic activity (e.g., depressant vs. convulsant) nih.gov |

Comparative SAR Analysis within the 1-Methyl-5,5-Disubstituted Barbiturate Subclass

Analyzing this compound in the context of its subclass reveals clear SAR trends. The activity of these compounds is modulated by the interplay between N1-methylation and the nature of the two substituents at the C5 position.

Compared to its non-N-methylated counterpart, 5-phenyl-5-butylbarbituric acid, the N1-methyl group in this compound would be expected to increase lipophilicity and quicken the onset of action. scribd.com

A comparison with Mephobarbital (1-methyl-5-ethyl-5-phenylbarbituric acid) highlights the effect of the second C5 substituent. The replacement of Mephobarbital's ethyl group with a butyl group increases the total number of carbon atoms at C5 and enhances lipophilicity. This generally correlates with a shorter duration of action, as more lipophilic compounds are often more susceptible to metabolic oxidation and redistribution into fat tissue. researchgate.netscribd.com

The stereochemistry at the C5 position is also a critical factor. Research on the optical isomers of 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), a close analog, showed that the isomers have opposite pharmacological effects: R(-)-MPPB is a depressant, while S(+)-MPPB is a convulsant. nih.gov This dramatic difference arises from their distinct interactions with the convulsant (picrotoxin) binding site at the GABA receptor complex. nih.gov This strongly suggests that the enantiomers of this compound would also exhibit stereospecific activity.

| Compound | N1-Substituent | C5-Substituent 1 | C5-Substituent 2 | Key SAR Feature Comparison |

| Phenobarbital | H | Phenyl | Ethyl | Non-N-methylated; Phenyl group confers anticonvulsant activity. scribd.com |

| Mephobarbital | Methyl | Phenyl | Ethyl | N-methylated version of Phenobarbital; Faster onset and shorter duration of action. scribd.com |

| 1-Methyl-5-phenyl-5-propylbarbituric acid (MPPB) | Methyl | Phenyl | Propyl | Optical isomers have opposite activities (depressant vs. convulsant), highlighting stereospecificity. nih.gov |

| This compound | Methyl | Phenyl | Butyl | Increased alkyl chain length compared to Mephobarbital and MPPB, suggesting higher lipophilicity and potentially shorter duration of action. |

Computational Chemistry Approaches: Molecular Docking, Molecular Dynamics Simulations, and Quantum Mechanics Calculations

Computational methods provide powerful tools to investigate the interactions and properties of barbiturates at a molecular level, offering insights that complement experimental SAR data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For barbiturates, docking studies are often performed with models of the GABA-A receptor. mdpi.comresearchgate.net These studies help identify key interactions, such as hydrogen bonds between the barbiturate's carbonyl and NH groups and receptor residues, as well as hydrophobic interactions involving the C5 substituents. researchgate.netnih.gov Docking scores, expressed in kcal/mol, estimate the binding affinity, with lower values indicating stronger binding. mdpi.combiorxiv.org For example, docking studies have been used to compare the binding energies of various barbiturates and their complexes at neurotransmitter receptors. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are used to analyze the stability and dynamics of the ligand-receptor complex over time. mdpi.com By simulating the movement of atoms over nanoseconds, researchers can assess the stability of the docked pose, often by calculating the root mean square deviation (RMSD) of the protein backbone and ligand. mdpi.com These simulations, which place the receptor-ligand complex in a simulated environment of water and a lipid bilayer, provide a more realistic view of the interactions under physiological conditions. nih.govzib.de

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the electronic properties of the barbiturate molecule itself. nih.gov These calculations can optimize the molecule's geometry and compute properties like the molecular electrostatic potential, which shows the charge distribution and predicts sites for electrostatic interactions. mdpi.comechemcom.com QM is also used to study tautomeric equilibria and calculate descriptors for use in QSAR models. nih.govechemcom.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Barbiturate Analog Activities

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bas.bg For barbiturates, QSAR studies aim to predict properties like anesthetic activity or physicochemical parameters based on calculated molecular descriptors. echemcom.comresearchgate.net

The process involves:

Descriptor Calculation: A wide range of descriptors representing electronic, steric, and hydrophobic properties (e.g., LogP, molar refractivity, polarizability, topological indices) are calculated for a set of barbiturate analogs. echemcom.combas.bg

Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of these descriptors with the observed activity. echemcom.combas.bg

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques (like leave-one-out) and by predicting the activity of a separate "test set" of compounds not used in model generation. echemcom.com A high squared correlation coefficient (r²) for the training set and a high predictive squared correlation coefficient (q²) for the test set indicate a robust and predictive model. researchgate.net

For instance, 3D-QSAR studies on barbiturate analogs have successfully generated models with good predictive ability (q² values of 0.77 to 0.85), identifying that steric and hydrophobic interactions are major contributing factors for activity. researchgate.net

| QSAR Component | Description | Example from Barbiturate Studies |

| Objective | Predict biological activity or physicochemical properties from molecular structure. | Predicting polarizability, LogP, molar refractivity, or anesthetic activity. echemcom.comresearchgate.net |

| Descriptors | Numerical values representing molecular properties. | Topological indices, quantum-chemical parameters (e.g., HOMO/LUMO energies), steric and electronic field values (3D-QSAR). echemcom.comresearchgate.net |

| Statistical Method | Algorithm to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). echemcom.comresearchgate.net |

| Validation Metrics | Statistics that assess the model's accuracy and predictive power. | r² (goodness of fit), q² (predictive ability from cross-validation). researchgate.net |

Rational Design Principles for Novel Barbiturate-like Structures Based on SAR Insights

The collective knowledge gained from SAR, docking, and QSAR studies provides a foundation for the rational design of novel compounds with desired properties. nih.gov This approach moves beyond trial-and-error synthesis to a more targeted strategy.

Key principles for designing novel barbiturate-like structures include:

Scaffold Hopping and Bioisosteric Replacement: Based on docking insights into the key interactions of the barbituric acid ring, the core scaffold could be replaced with other heterocyclic systems that maintain the essential hydrogen bond donor/acceptor pattern.

Optimizing C5 Substituents: SAR and QSAR models that highlight the importance of lipophilicity and steric bulk at C5 can guide the selection of new substituents. For example, if a QSAR model indicates that higher lipophilicity is needed, the butyl group could be replaced with a pentyl or cyclohexyl group. If steric hindrance is an issue, a less bulky or more flexible chain could be introduced.

Fine-Tuning N-Substituents: The influence of the N-methyl group on onset of action and metabolism is a key SAR finding. researchgate.netscribd.com Novel analogs could explore other N-alkyl groups to systematically modulate these properties. nih.govnih.gov

Conformational Constraint: Insights from docking and MD simulations about the active conformation of the C5 side chains could lead to the design of more rigid analogs. nih.gov Incorporating rings or double bonds into the side chains could lock the molecule into its bioactive conformation, potentially increasing potency and selectivity.

By integrating these computational and experimental insights, researchers can design new molecules with a higher probability of possessing the desired pharmacological profile while potentially minimizing undesirable characteristics.

Future Directions and Academic Research Perspectives

Unexplored Research Avenues for 1-Methyl-5-phenyl-5-butylbarbituric Acid Analogs

The pharmacological profile of barbiturates is profoundly influenced by the substituents at the C-5 position and modifications to the nitrogen atoms of the pyrimidine (B1678525) ring. mdpi.com For this compound, the presence of a methyl group at N-1 introduces a stereogenic center at C-5, meaning that its enantiomers can exhibit different properties in their interactions with the GABA-A receptor. nih.gov This provides a rich scaffold for generating novel analogs to probe the structure-activity relationships (SAR) of N-methylated barbiturates.

Future research could systematically explore the following areas:

Stereoselective Synthesis and Evaluation: Developing efficient synthetic routes to isolate and test the individual enantiomers of this compound and its analogs. This would clarify the stereochemical requirements for interaction with specific GABA-A receptor subtypes.

Modification of the Phenyl Group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the C-5 phenyl ring could modulate the compound's electronic and steric properties. nih.gov Investigating how these changes affect binding affinity and functional activity at the receptor would provide valuable SAR data.

Alteration of the Butyl Chain: The length and branching of the alkyl chain at C-5 are known to influence lipid solubility and potency. itmedicalteam.pl Creating analogs with varied alkyl chains (e.g., isobutyl, sec-butyl, or longer chains) or introducing functional groups like esters could lead to compounds with altered pharmacokinetic profiles. medcraveonline.com The introduction of ester functions, for example, has been explored as a strategy to create barbiturates that are more rapidly metabolized. medcraveonline.com

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to analogs with novel pharmacological profiles. This approach could identify compounds with enhanced selectivity for specific GABA-A receptor subunit combinations.

Table 1: Potential Unexplored Analogs of this compound and Research Goals

| Analog Series | Structural Modification | Primary Research Goal | Potential Impact |

|---|---|---|---|

| Stereoisomers | Isolation of R- and S-enantiomers | Determine enantioselectivity at GABA-A receptor subtypes | Elucidate 3D pharmacophore for N-methylated barbiturates |

| Substituted Phenyl Analogs | Addition of -Cl, -F, -OCH3, -NO2 to the phenyl ring | Investigate electronic effects on receptor binding and modulation | Refine SAR models for C-5 aryl barbiturates |

| Alkyl Chain Variants | Varying length and branching of the C-5 butyl group | Modulate lipophilicity and study its effect on potency and duration of action | Understand pharmacokinetic-pharmacodynamic relationships |

| Heterocyclic Bioisosteres | Replacement of the phenyl ring with pyridyl, thienyl, or furanyl groups | Explore novel interactions with the receptor binding pocket | Discover analogs with improved receptor subtype selectivity |

Methodological Advancements in Barbiturate (B1230296) Research

The accurate identification and quantification of barbiturates are essential for research. Modern analytical chemistry offers a suite of powerful techniques that have largely superseded older methods like colorimetric tests or thin-layer chromatography (TLC). unodc.orgresearchgate.net

Recent and future advancements focus on increasing speed, sensitivity, and specificity:

High-Throughput Screening (HTS): Systems like the Enzyme Multiplied Immunoassay Technique (EMIT) and RapidFire/MS/MS allow for the extremely fast analysis of barbiturates. hpst.cznih.govsiemens-healthineers.com The RapidFire system, for instance, can analyze a sample in as little as 16 seconds, representing a significant increase in throughput compared to traditional liquid chromatography-mass spectrometry (LC-MS/MS). hpst.cz

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of columns with smaller particle sizes in UHPLC systems improves the speed and efficiency of separation for complex mixtures of barbiturates. researchgate.net Coupling UHPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and enables the differentiation of structural isomers, such as amobarbital and pentobarbital (B6593769). ijsra.net

Advanced Mass Spectrometry: LC-MS has become a cornerstone for barbiturate analysis due to its high sensitivity and specificity, often requiring minimal sample preparation. nih.gov Techniques like negative ionization mode Dynamic Multiple Reaction Monitoring (DynamicMRM) have been developed for robust quantitative analysis. virginia.gov

Computational Docking and Modeling: Molecular docking is a computational technique that simulates the interaction between a ligand, such as a barbiturate, and its receptor. mdpi.com These in silico methods can predict binding affinities and modes, guiding the rational design of new analogs and helping to interpret experimental data by visualizing potential interactions within the binding site on the GABA-A receptor. nih.gov

Table 2: Comparison of Modern Analytical Methods in Barbiturate Research

| Method | Primary Advantage | Common Application | Reference |

|---|---|---|---|

| RapidFire/MS/MS | Ultra-high throughput (>15x faster than LC/MS/MS) | Screening large libraries of compounds | hpst.cz |

| UHPLC-MS/MS | High sensitivity, specificity, and isomeric separation | Quantitative analysis in complex biological matrices | ijsra.net |

| GC-MS | Low limits of detection (often requires derivatization) | Forensic and toxicological analysis | nih.govnih.gov |

| Molecular Docking | Predicts binding modes and affinities | Rational drug design and SAR studies | mdpi.com |

Integration of Multi-Omics Data in Barbiturate Research (e.g., Proteomics in Receptor Studies)

The action of barbiturates is mediated through their interaction with GABA-A receptors, but the full biological response involves a complex network of proteins. thieme-connect.denih.gov Multi-omics approaches, which simultaneously analyze large sets of biological molecules, offer a powerful way to understand these networks.

Proteomics in Receptor Studies: Proteomics, the large-scale study of proteins, is particularly valuable. Interaction proteomics can identify the specific proteins that form complexes with GABA-A receptors in different brain regions. vu.nl For example, studies have used proteomics to identify novel proteins that associate with specific GABA-A receptor subtypes, potentially influencing their function or localization at the synapse. vu.nl A proteomics-based machine learning framework has been proposed to screen for novel anesthetic drugs targeting GABA receptors by analyzing protein-protein interaction (PPI) networks involving over 4,000 proteins. acs.orgarxiv.org This approach can help identify not only direct drug targets but also proteins that may be involved in off-target effects.

Genomics and Transcriptomics: Analyzing gene and transcript expression can reveal how cells adapt to prolonged barbiturate exposure. Changes in the expression of genes encoding GABA-A receptor subunits or associated signaling proteins could underlie mechanisms of tolerance and dependence. nih.gov

Computational Integration: The vast datasets generated by omics studies require sophisticated computational models to interpret. nih.gov These models can integrate information on drug-target interactions, downstream signaling cascades, and gene regulation to create a holistic view of a drug's effect on cellular systems. nih.gov For instance, a computational model could link the binding of this compound to a specific GABA-A receptor subtype with downstream changes in the proteome and transcriptome of a neuron.

Table 3: Application of Multi-Omics in Barbiturate Research

| Omics Field | Key Application | Example Research Question |

|---|---|---|

| Proteomics | Identify GABA-A receptor interacting proteins and binding sites | What proteins form a complex with the α1β2γ2 receptor subtype upon barbiturate binding? |

| Genomics | Identify genetic predispositions to varied drug responses | Are there specific gene variants that alter sensitivity to barbiturates? |

| Transcriptomics | Analyze changes in gene expression following drug exposure | How does chronic exposure to a barbiturate alter the expression of GABA-A receptor subunit genes? |

| Metabolomics | Characterize metabolic pathways of the drug and its effects on cellular metabolism | What are the primary metabolites of this compound? |

Contribution of this compound Research to Fundamental Neuropharmacology

Barbiturates are classical tools in neuropharmacology used to study inhibitory neurotransmission. youtube.com They bind to allosteric sites on the GABA-A receptor, a ligand-gated ion channel, and potentiate the effect of GABA. wikipedia.orgyoutube.com Research on specific derivatives like this compound can provide nuanced insights into receptor function.

The key contribution of such research lies in dissecting the complex structure-function relationship of the GABA-A receptor. The receptor is a heteropentamer assembled from a large family of subunits (e.g., α, β, γ). frontiersin.org The specific subunit composition determines the pharmacological properties of the receptor. scilit.com

Studies using this compound and its analogs can help answer fundamental questions:

Subunit Selectivity: How do the N-1 methyl group and the C-5 phenyl and butyl groups collectively influence binding affinity and efficacy at GABA-A receptors with different subunit compositions (e.g., α1β2γ2 vs. α6β2γ2)? Research has shown that the type of α subunit, in particular, determines the affinity and efficacy of pentobarbital's direct action. scilit.com

Mechanism of Action: While GABA and barbiturates both activate the GABA-A receptor, they do so by binding to different sites and inducing distinct structural rearrangements in the protein. nih.gov Probing the receptor with a library of structurally related compounds can map the specific movements within the receptor protein that lead to channel gating.

Allosteric Modulation: Barbiturates are positive allosteric modulators, but the structural basis for this modulation is complex. youtube.com By comparing the effects of this compound with its non-methylated parent compound, researchers can isolate the contribution of N-methylation to the modulation of GABAergic currents, providing a clearer picture of the allosteric binding site. nih.gov

Ultimately, by serving as a precise chemical probe, research on this compound contributes to the foundational knowledge of how ligand binding at an allosteric site is translated into a functional change in an ion channel—a central question in neuropharmacology.

常见问题

Q. What are the established synthetic routes for 1-methyl-5-phenyl-5-butylbarbituric acid, and how can reaction yields be optimized?

Methodological Answer:

- The compound can be synthesized via alkylation of barbituric acid precursors. For example, alkylation with gramine derivatives in polar aprotic solvents (e.g., DMF or DMSO) under controlled pH conditions is a common approach .

- Optimization strategies include:

- Characterization via -NMR (peaks at δ 1.2–1.5 ppm for butyl chain) and HPLC (C18 column, 254 nm UV detection) confirms purity .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for designing in vitro assays with this compound?

Methodological Answer:

- pKa : Experimental pKa values for structurally similar 5-methyl-5-phenylbarbituric acid derivatives range from 7.52–7.63 in aqueous solutions, determined via spectrophotometric titration . Adjust buffer systems (e.g., phosphate buffer pH 7.4) to maintain compound stability.

- Solubility : Limited aqueous solubility (0.12 mg/mL in water at 25°C) necessitates DMSO or ethanol as co-solvents (<5% v/v to avoid cytotoxicity) .

- Stability : Hydrolysis under alkaline conditions (pH >9) forms phenylurea derivatives; use neutral buffers for long-term storage .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column with mobile phase acetonitrile:water (65:35, 0.1% TFA), retention time ~8.2 min, LOD 0.1 µg/mL .

- LC-MS/MS : ESI-negative mode with MRM transition m/z 294 → 194 (collision energy 20 eV) enhances specificity in biological samples .

- NMR spectroscopy : -NMR signals at 165–170 ppm confirm the trione carbonyl groups .

Advanced Research Questions

Q. How do intramolecular isomerizations impact the stability and pharmacological activity of this compound?

Methodological Answer:

- Under basic conditions (e.g., NHOH), 5-alkylbarbiturates undergo cyclization to form lactams or lactones, as observed in 5-phenyl-5-(3-bromopropyl)barbituric acid derivatives .

- Mechanistic pathway : Nucleophilic attack by the amide nitrogen on the alkyl chain’s terminal electrophilic site (e.g., bromine), forming 6-membered rings. Monitor via -NMR loss of butyl chain signals (δ 1.2–1.5 ppm) .

- Pharmacological implications : Isomerization reduces CNS activity; stabilize via N-methylation (blocks nucleophilic sites) or steric hindrance .

Q. What computational strategies predict the binding affinity of this compound to GABAA_AA receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with GABA receptor crystal structure (PDB ID: 6HUP). Key interactions include hydrogen bonding with α1-subunit residues (e.g., Tyr157) and hydrophobic interactions with the butyl chain .

- QSAR modeling : Correlate Hammett σ values of substituents (phenyl, butyl) with experimental IC data from electrophysiology assays .

- MD simulations : 100-ns trajectories in lipid bilayers assess membrane permeability (logP ~2.1) .

Q. How can contradictory data on metabolic stability (e.g., CYP450-mediated oxidation) be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。